3,4-Dibromo-1-tert-butylpyrazole
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Overview
Description
3,4-Dibromo-1-tert-butylpyrazole is a chemical compound with the molecular formula C7H10Br2N2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of bromine atoms at the 3 and 4 positions and a tert-butyl group at the 1 position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-tert-butylpyrazole typically involves the bromination of 1-tert-butylpyrazole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the 3 and 4 positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-tert-butylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. Conditions typically involve solvents like ethanol or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in solvents such as toluene or DMF.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,4-Dibromo-1-tert-butylpyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-tert-butylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-tert-butylpyrazole
- 3,4-Difluoro-1-tert-butylpyrazole
- 3,4-Diiodo-1-tert-butylpyrazole
Uniqueness
3,4-Dibromo-1-tert-butylpyrazole is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo counterparts, the bromine atoms provide a balance of reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
3,4-dibromo-1-tert-butylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Br2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAHZPNICIZVMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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